molecular formula C19H21ClFN3O B237667 N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide

Katalognummer B237667
Molekulargewicht: 361.8 g/mol
InChI-Schlüssel: ZIZFRAOSKWEQFK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide, also known as CEP-1347, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders. This compound was first discovered by Cephalon Inc., and its chemical structure was elucidated in 1997.

Wirkmechanismus

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide acts as a selective inhibitor of JNK, a member of the mitogen-activated protein kinase (MAPK) family. JNK is activated by various stress stimuli, such as oxidative stress, inflammation, and DNA damage, and plays a critical role in the regulation of cell survival and death. By inhibiting JNK, N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide can prevent the activation of downstream signaling pathways that lead to cell death and inflammation.
Biochemical and Physiological Effects
N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been shown to have a number of biochemical and physiological effects, particularly in the context of neurodegenerative diseases. It has been shown to reduce the accumulation of misfolded proteins, such as alpha-synuclein in Parkinson's disease, and beta-amyloid in Alzheimer's disease. It also reduces oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide is its selectivity for JNK, which allows for targeted inhibition of this pathway without affecting other signaling pathways. This makes it a useful tool for studying the role of JNK in various diseases. However, one limitation of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide is its relatively low potency, which may require higher concentrations for effective inhibition.

Zukünftige Richtungen

There are several future directions for the study of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide and its potential therapeutic applications. One area of interest is the development of more potent JNK inhibitors with improved pharmacokinetic properties. Another area of interest is the investigation of the potential of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide in combination with other therapies for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanisms of action of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide and its effects on various signaling pathways.

Synthesemethoden

The synthesis of N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide involves several steps, including the reaction of 3-chloro-2-fluoroaniline with 4-ethylpiperazine, followed by the introduction of a benzamide moiety. The final product is obtained through a series of purification steps, including chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide has been extensively studied for its potential therapeutic applications in various diseases, particularly neurodegenerative disorders such as Parkinson's disease, Alzheimer's disease, and amyotrophic lateral sclerosis (ALS). It has been shown to have neuroprotective effects through the inhibition of the c-Jun N-terminal kinase (JNK) pathway, which is involved in cell death and inflammation.

Eigenschaften

Produktname

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide

Molekularformel

C19H21ClFN3O

Molekulargewicht

361.8 g/mol

IUPAC-Name

N-[3-chloro-2-(4-ethylpiperazin-1-yl)phenyl]-2-fluorobenzamide

InChI

InChI=1S/C19H21ClFN3O/c1-2-23-10-12-24(13-11-23)18-15(20)7-5-9-17(18)22-19(25)14-6-3-4-8-16(14)21/h3-9H,2,10-13H2,1H3,(H,22,25)

InChI-Schlüssel

ZIZFRAOSKWEQFK-UHFFFAOYSA-N

SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F

Kanonische SMILES

CCN1CCN(CC1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=CC=C3F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.